4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS No.: 392248-27-0
Cat. No.: VC6735492
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392248-27-0 |
|---|---|
| Molecular Formula | C23H20N2O2S |
| Molecular Weight | 388.49 |
| IUPAC Name | 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H20N2O2S/c1-2-27-19-9-6-10-20-21(19)24-23(28-20)25-22(26)18-13-11-17(12-14-18)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,25,26) |
| Standard InChI Key | VSUYSCOOTWERQY-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Introduction
4-Benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. It features a benzyl group and a benzothiazole moiety, which are crucial for its potential biological activities. Despite the lack of specific information on this exact compound in the provided sources, related compounds and their properties can offer insights into its characteristics and potential applications.
Synthesis and Preparation
The synthesis of benzamide derivatives often involves multiple steps, including the reaction of benzoyl chlorides with amines under controlled conditions. For compounds with benzothiazole moieties, specific conditions such as temperature, solvent choice, and reaction time are crucial to optimize yield and purity.
Steps in Synthesis:
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Preparation of Starting Materials: This involves obtaining or synthesizing the necessary benzoyl chloride and amine components.
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Coupling Reaction: The benzoyl chloride reacts with the amine in the presence of a base to form the benzamide.
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Purification: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to ensure purity.
Comparison with Related Compounds
Related compounds, such as 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been investigated for their potential in pharmacology, particularly in anesthetics and analgesics. These compounds share structural similarities with 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, suggesting potential biological activities.
| Compound | Molecular Weight | Potential Applications |
|---|---|---|
| 4-Benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | Approximately 445.05 g/mol | Anesthetics, Analgesics |
| 4-[Benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride | 603.2 g/mol | Potential pharmacological applications |
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